3-Cyclobutylpyridin-4-amine
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Overview
Description
3-Cyclobutylpyridin-4-amine: is an organic compound with the molecular formula C9H12N2 It consists of a pyridine ring substituted with an amine group at the 4-position and a cyclobutyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpyridin-4-amine typically involves the following steps:
Cyclobutylation of Pyridine: The introduction of the cyclobutyl group to the pyridine ring can be achieved through a cyclobutylation reaction. This involves the reaction of pyridine with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base such as sodium hydride.
Amination: The introduction of the amine group at the 4-position of the pyridine ring can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the cyclobutylated pyridine with an amine source such as ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclobutylpyridin-4-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It may be investigated for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-Cyclobutylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The cyclobutyl group may contribute to the compound’s overall stability and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Cyclopropylpyridin-4-amine: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
3-Cyclohexylpyridin-4-amine: Similar structure with a cyclohexyl group instead of a cyclobutyl group.
4-Aminopyridine: Lacks the cyclobutyl group but has the amine group at the 4-position.
Uniqueness: 3-Cyclobutylpyridin-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
3-cyclobutylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-4-5-11-6-8(9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRHAWNGBLAYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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